({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene
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Overview
Description
“({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” typically involves the following steps:
Formation of the Dichloroethenyl Group: This can be achieved through the chlorination of ethylene to form 1,2-dichloroethylene.
Attachment to Benzene Ring: The dichloroethenyl group can be attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the dichloroethenyl group, converting it to an ethyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, where the existing substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as an intermediate in organic synthesis
Biology
In biological research, derivatives of such compounds are investigated for their potential as enzyme inhibitors or as probes to study biochemical pathways.
Medicine
The compound and its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The specific pathways involved would depend on the nature of the substituents and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichloroethenyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxybenzene: Lacks the dichloroethenyl group, affecting its reactivity in oxidation and reduction reactions.
(2,2-Dichloroethenyl)methoxybenzene: Similar structure but with different positioning of the substituents, leading to different chemical properties.
Properties
CAS No. |
112176-27-9 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2,2-dichloroethenoxymethoxymethylbenzene |
InChI |
InChI=1S/C10H10Cl2O2/c11-10(12)7-14-8-13-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI Key |
UXQVFIJCPXOMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC=C(Cl)Cl |
Origin of Product |
United States |
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